N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
Description
This compound is a benzothiazole-derived benzamide featuring a 6-fluoro substitution on the benzothiazole ring and a 3,5-dimethoxybenzamide moiety. The dimethylaminopropyl side chain is protonated as a hydrochloride salt, enhancing aqueous solubility.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S.ClH/c1-24(2)8-5-9-25(21-23-18-7-6-15(22)12-19(18)29-21)20(26)14-10-16(27-3)13-17(11-14)28-4;/h6-7,10-13H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWRSSYWTDNSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=CC(=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H25ClFN3O3S
- Molecular Weight : 454.0 g/mol
- CAS Number : 1216897-11-8
The structural features include a dimethylamino group which enhances membrane permeability, a fluorinated benzothiazole moiety, and methoxy groups that may contribute to its solubility and bioactivity .
1. Antibacterial Activity
Research indicates that compounds with benzothiazole moieties exhibit significant antibacterial properties. Specifically, this compound has demonstrated effectiveness against various bacterial strains, including Clostridioides difficile. The presence of the dimethylamino group is believed to enhance the compound's uptake into bacterial cells, thereby increasing its efficacy.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-methylbenzo[d]thiazol-2-yl)benzamide | Methyl group instead of fluorine | Moderate antibacterial activity |
| N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide | Chlorine substituent | Antimicrobial properties |
| Benzothiazole derivatives with varied substitutions | Various functional groups on benzothiazole | Diverse biological activities including anticancer |
2. Anticancer Activity
Benzothiazole derivatives are known for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar benzothiazole compounds can significantly inhibit the growth of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
Case Study: Anticancer Efficacy
In a study involving a series of novel benzothiazole compounds, one derivative was found to promote apoptosis and arrest the cell cycle at concentrations as low as 1 µM. This suggests potential for further development in cancer therapies targeting specific receptors associated with tumor growth .
3. Anti-inflammatory Activity
Research has also indicated that benzothiazole derivatives possess anti-inflammatory properties. The compound’s ability to modulate inflammatory cytokines such as IL-6 and TNF-α has been documented, highlighting its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its structural components:
- Dimethylamino Group : Increases membrane permeability.
- Fluorinated Benzothiazole Moiety : Enhances interaction with biological targets.
- Methoxy Groups : Improve solubility and stability.
These features collectively contribute to the compound's pharmacological profile, making it a candidate for further research and development .
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP3 348 550A1)
The European patent application (EP3 348 550A1) describes benzothiazole-2-yl acetamides with varying substituents:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Differences:
| Feature | Target Compound | Patent Compounds (EP3 348 550A1) |
|---|---|---|
| Core Structure | Benzothiazole-linked benzamide | Benzothiazole-linked acetamide |
| Benzothiazole Subst. | 6-fluoro | 6-trifluoromethyl |
| Aromatic Subst. | 3,5-dimethoxybenzamide | Variably substituted phenylacetamide (e.g., 3-methoxy, trimethoxy) |
| Side Chain | Dimethylaminopropyl (hydrochloride salt) | None; simpler alkyl/aryl acetamide backbones |
Implications :
- The 3,5-dimethoxybenzamide moiety introduces electron-donating groups, which may alter electronic properties compared to patent analogs with ortho/meta-methoxy or trimethoxy substituents .
- The hydrochloride salt enhances solubility, a critical advantage over neutral analogs in pharmacokinetics .
Comparison with Pesticide-Related Benzamides (Pesticide Chemicals Glossary)
The glossary lists benzamide derivatives with pesticidal applications, such as:
- Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide
- Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide
Key Differences:
Implications :
- The target compound’s benzothiazole core distinguishes it from pesticidal benzamides, which lack heterocyclic motifs. This structural divergence suggests divergent biological targets .
- The hydrophilic dimethylaminopropyl chain in the target compound contrasts with the hydrophobic substituents (e.g., trifluoromethyl) in pesticidal analogs, reflecting tailored design for human pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
